molecular formula C13H17N5O2S B12227374 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12227374
M. Wt: 307.37 g/mol
InChI Key: RCKOGCQDJIZDDS-UHFFFAOYSA-N
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Description

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a pyrimidine ring and a spiro linkage makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives . The reaction conditions often involve heating under reflux with sodium methoxide in butanol (MeONa in BuOH) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Substitution Products: Amino derivatives.

Scientific Research Applications

8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include inhibition of protein kinases and other critical enzymes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its spiro linkage, which imparts unique chemical and biological properties. This structural feature can influence the compound’s stability, reactivity, and interaction with biological targets .

Properties

Molecular Formula

C13H17N5O2S

Molecular Weight

307.37 g/mol

IUPAC Name

8-(6-methyl-2-methylsulfanylpyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C13H17N5O2S/c1-8-7-9(15-12(14-8)21-2)18-5-3-13(4-6-18)10(19)16-11(20)17-13/h7H,3-6H2,1-2H3,(H2,16,17,19,20)

InChI Key

RCKOGCQDJIZDDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCC3(CC2)C(=O)NC(=O)N3

Origin of Product

United States

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